molecular formula C20H20ClNO3S B2627730 (4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448073-12-8

(4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2627730
CAS No.: 1448073-12-8
M. Wt: 389.89
InChI Key: HFSZEMJMVNSPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity. It is a highly potent and selective inhibitor against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by this compound affects the JAK-STAT signaling pathway, which is involved in many cellular processes such as cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK1 and TYK2, this compound can potentially modulate these processes and have therapeutic effects in autoimmune diseases .

Pharmacokinetics

This compound is orally bioavailable . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling (IC 50 = 0.6 µM) with greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . Further pharmacokinetic studies are needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases . These effects are likely due to its inhibition of JAK1 and TYK2 and the subsequent modulation of the JAK-STAT signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the unique structure of the skin can limit the efficacy of JAK inhibitors when applied topically

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c21-15-8-6-14(7-9-15)20(23)22-16-10-11-17(22)13-19(12-16)26(24,25)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSZEMJMVNSPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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